Product packaging for O-Demethyltramadol(Cat. No.:CAS No. 73986-53-5)

O-Demethyltramadol

Cat. No.: B1677179
CAS No.: 73986-53-5
M. Wt: 249.35 g/mol
InChI Key: UWJUQVWARXYRCG-UHFFFAOYSA-N
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Description

Contextualization of O-Demethyltramadol as a Major Active Metabolite of Tramadol (B15222)

Tramadol is a widely utilized synthetic opioid analgesic prescribed for the management of moderate to moderately severe pain. wikipedia.orgmedsafe.govt.nz Its therapeutic effect is attributed to a dual mechanism of action: agonism at μ-opioid receptors and inhibition of the reuptake of norepinephrine (B1679862) and serotonin (B10506). wikipedia.orgmedsafe.govt.nzmdpi.comnih.gov While tramadol itself possesses affinity for the μ-opioid receptor, a significant portion of its opioid-mediated analgesic effect is primarily mediated by its main active metabolite, this compound, also known as O-DSMT or M1. medsafe.govt.nzmdpi.comtaylorandfrancis.comnih.govwikipedia.orgresearchgate.net

The formation of this compound occurs predominantly in the liver through the O-demethylation of tramadol. medsafe.govt.nzmdpi.comtaylorandfrancis.comnih.govpeerj.comnih.gov This metabolic process is primarily catalyzed by the cytochrome P450 isoenzyme CYP2D6. medsafe.govt.nzmdpi.comnih.govtaylorandfrancis.comnih.govpeerj.comnih.govwikipedia.orgfrontiersin.org Other enzymes, such as CYP3A4 and CYP2B6, are involved in the N-demethylation of tramadol to form N-desmethyltramadol (M2), which is considered pharmacologically inactive at opioid receptors. medsafe.govt.nznih.govpeerj.comfrontiersin.org Tramadol undergoes extensive hepatic metabolism, resulting in the formation of at least 23 metabolites in humans, with this compound being the pharmacologically active one. mdpi.compeerj.com

Both tramadol and this compound exist as racemic mixtures, each having two stereogenic centers and thus existing as different enantiomers. nih.govnih.govwikipedia.org The pharmacokinetic profiles of these enantiomers can differ. frontiersin.org For instance, (+)-O-desmethyltramadol is considered a more potent analgesic than the (−)-O-desmethyltramadol enantiomer. frontiersin.org While both (+)- and (−)-O-desmethyltramadol are inactive as serotonin reuptake inhibitors, (−)-O-desmethyltramadol retains activity as a norepinephrine reuptake inhibitor, contributing to the complex pharmacological profile of tramadol. wikipedia.orgwikidoc.org

The metabolism of tramadol to this compound is subject to genetic polymorphisms of the CYP2D6 enzyme. medsafe.govt.nznih.govtaylorandfrancis.comnih.govfrontiersin.orgresearchgate.net Variations in the CYP2D6 gene can lead to different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.govtaylorandfrancis.comfrontiersin.orgresearchgate.net These variations influence the rate of this compound formation and consequently impact the analgesic response to tramadol. nih.govtaylorandfrancis.comwikipedia.orgfrontiersin.orgwikidoc.orgresearchgate.netmdpi.com Individuals with reduced CYP2D6 activity may produce lower amounts of this compound, potentially resulting in reduced analgesic effects from tramadol. taylorandfrancis.comwikipedia.orgfrontiersin.orgwikidoc.org Conversely, ultrarapid metabolizers may have higher concentrations of active metabolites. taylorandfrancis.comfrontiersin.org

Rationale for Dedicated Academic Investigation of this compound

Given its crucial role as the primary active metabolite responsible for the significant μ-opioid receptor-mediated analgesic effects of tramadol, this compound is a subject of dedicated academic investigation. mdpi.compeerj.comwikipedia.orgfrontiersin.orgguidetopharmacology.org The rationale for focusing research efforts specifically on this compound stems from several key factors:

Firstly, the considerably higher affinity of this compound for the μ-opioid receptor compared to tramadol highlights its central contribution to the opioid effects. medsafe.govt.nzmdpi.comtaylorandfrancis.comresearchgate.netpeerj.com Understanding the pharmacodynamics and pharmacokinetics of this specific metabolite provides a clearer picture of the analgesic mechanism initiated by tramadol administration. Researching this compound directly allows for the isolation and study of its potent opioid activity, separate from the serotonin and norepinephrine reuptake inhibition properties primarily associated with the parent drug and other metabolites. wikipedia.orgmdpi.comwikipedia.org

Secondly, the variability in this compound formation due to CYP2D6 genetic polymorphisms directly impacts the clinical response to tramadol. medsafe.govt.nznih.govtaylorandfrancis.comnih.govfrontiersin.orgresearchgate.net Investigating this compound allows researchers to better understand the relationship between CYP2D6 activity, this compound exposure, and analgesic outcomes. nih.govresearchgate.netmdpi.com This is particularly relevant in identifying individuals who may experience reduced efficacy from tramadol due to impaired O-demethylation. taylorandfrancis.comwikipedia.orgfrontiersin.orgwikidoc.org Studies on this compound concentrations in different CYP2D6 genotypes have shown significant differences in exposure to the active metabolite. researchgate.net

Thirdly, exploring the properties of this compound independently can reveal potential therapeutic applications or pharmacological characteristics distinct from those of tramadol. For example, research has explored the potential anti-cancer effects of this compound, demonstrating more potent cytotoxic effects on breast cancer cells than tramadol in in vitro studies, potentially through non-opioid receptor-mediated mechanisms. mdpi.comresearchgate.net Such findings suggest that this compound may possess pharmacological activities beyond its established role in analgesia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO2 B1677179 O-Demethyltramadol CAS No. 73986-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJUQVWARXYRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894102
Record name 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73986-53-5
Record name 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73986-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacodynamics of O Demethyltramadol

μ-Opioid Receptor Agonism

O-DSMT is a potent agonist at the μ-opioid receptor (MOR). This interaction is a key mechanism underlying its analgesic properties.

Binding Affinity and Potency Relative to Tramadol (B15222) and Other Opioids

O-DSMT exhibits a significantly higher affinity for the μ-opioid receptor compared to the parent compound, tramadol. mdpi.comdrugbank.com Studies indicate that O-DSMT's affinity for the μ-opioid receptor is approximately 200 to 300 times greater than that of tramadol. taylorandfrancis.compharmgkb.orgfrontiersin.orgdynamed.comgazimedj.comresearchgate.netwikipedia.org This enhanced binding affinity translates to greater potency in producing analgesic effects. O-DSMT is estimated to be approximately six times more potent than tramadol in providing analgesia in animal models. mdpi.comdrugbank.com

Compared to other opioids, tramadol itself has a relatively low affinity for μ-opioid receptors, approximately 6000 times less than morphine. drugbank.comgazimedj.comnih.govmedsafe.govt.nz O-DSMT, with its substantially higher affinity than tramadol, is the primary mediator of the opioid-mediated analgesia associated with tramadol administration. mdpi.comtaylorandfrancis.compharmgkb.org

Table 1: Relative Binding Affinity to μ-Opioid Receptor

CompoundRelative Affinity (vs. Tramadol)
Tramadol1x
O-Demethyltramadol~200-300x
Morphine~6000x

Enantioselective μ-Opioid Receptor Interactions, particularly (+)-O-Demethyltramadol

O-DSMT exists as a racemic mixture of two enantiomers, (+)-O-demethyltramadol and (−)-O-demethyltramadol. wikidoc.org These enantiomers exhibit distinct pharmacological profiles. wikidoc.orgwikipedia.org (+)-O-Demethyltramadol is the primary enantiomer responsible for the significant μ-opioid receptor agonism. researchgate.netwikidoc.orgresearchgate.net Research indicates that (+)-O-demethyltramadol is a G-protein biased μ-opioid receptor full agonist. wikipedia.org It shows considerably lower affinity for δ- and κ-opioid receptors. wikipedia.org

The binding affinity of (+)-O-demethyltramadol to the μ-opioid receptor is notably higher than that of the racemic mixture of tramadol and also higher than the (−)-O-demethyltramadol enantiomer. researchgate.net Specifically, the binding affinity (Ki) for (+)-O-demethyltramadol at the μ-opioid receptor has been reported as 3.4 nM, compared to 2.4 μM for racemic tramadol and 240 nM for (−)-O-demethyltramadol. researchgate.net

Table 2: μ-Opioid Receptor Binding Affinity (Ki)

CompoundKi (nM)
(+)-O-Demethyltramadol3.4
(−)-O-Demethyltramadol240
Racemic Tramadol2400

Monoaminergic System Modulation by Enantiomers

In addition to its opioid activity, O-DSMT, particularly its enantiomers, contributes to the modulation of monoaminergic systems, although this contribution is less pronounced than that of the parent drug, tramadol. wikipedia.org

Contributions to Overall Analgesic Efficacy of Tramadol

This compound is considered the main active metabolite responsible for the significant portion of tramadol's analgesic effects, particularly those mediated by opioid receptor activation. mdpi.comtaylorandfrancis.comjarvm.comdrugbank.compharmgkb.orgfrontiersin.orgresearchgate.net The conversion of tramadol to O-DSMT via CYP2D6 is crucial for achieving adequate opioid-mediated analgesia. taylorandfrancis.compharmgkb.orgfrontiersin.orggazimedj.commedsafe.govt.nzwikidoc.orgucalgary.ca Individuals with reduced CYP2D6 activity ("poor metabolizers") may experience diminished analgesic effects from tramadol due to lower production of O-DSMT. taylorandfrancis.comfrontiersin.orgmedsafe.govt.nzwikidoc.orgucalgary.ca

Table 3: Primary Pharmacological Contributions to Tramadol Analgesia

Non-Opioid Receptor Mediated Mechanisms and Signaling Pathways

Studies have indicated that the pharmacological activity of this compound extends beyond its interaction with opioid receptors. mdpi.comnih.govresearchgate.netresearchgate.net Investigations, particularly in the context of cancer cells, have demonstrated cytotoxic effects mediated through non-opioid mechanisms, as these effects were not altered by the presence of a μ-opioid receptor antagonist like Alvimopan. mdpi.comnih.govresearchgate.netresearchgate.net RNA sequencing analysis has been instrumental in revealing the diverse signaling pathways influenced by this compound. mdpi.comnih.govresearchgate.net

Endoplasmic Reticulum (ER) Stress Induction

This compound has been shown to induce endoplasmic reticulum (ER) stress. mdpi.comnih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua This induction is evidenced by the elevated expression of key ER stress proteins. mdpi.comnih.govresearchgate.netnih.govresearchgate.net For instance, treatment with this compound led to an increase in the protein expression of the p-eIF2α/eIF2α ratio and ATF4 in certain cell lines, indicating the activation of the ER stress pathway. mdpi.comnih.gov Further analysis at the mRNA level has shown increased expression of genes like ATF4, CHAC1, and DDIT3 following this compound treatment, with variations in the magnitude of induction depending on the cell type. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

ER Stress Marker mRNA Expression Fold Change (Relative to Control)

Data derived from research findings on breast cancer cells. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Modulation of Immune and Inflammatory Pathways (e.g., TNF, IL-6/JAK/STAT3)

This compound has been observed to influence immune and inflammatory pathways. mdpi.comnih.govresearchgate.netnih.govdntb.gov.uaresearchgate.netdntb.gov.ua Pathway enrichment analyses have indicated its impact on signaling cascades such as TNF and IL-6/JAK/STAT3. mdpi.comnih.govresearchgate.netnih.govdntb.gov.uadntb.gov.ua These effects appear to be cell-type dependent. In certain aggressive cancer cell subtypes, this compound influenced immune-related and inflammatory pathways, including TNF signaling, Th1 and Th2 differentiation, and IL-17 signaling, suggesting a potential alteration of the tumor microenvironment and immune response. mdpi.comnih.gov Specifically, significant enrichment in pathways associated with TNF-alpha signaling via NF-κB and IL-6/JAK/STAT3 signaling has been noted in some cell lines treated with this compound compared to Tramadol. mdpi.comnih.gov

Influence on Metabolic and Transcriptional Pathways (e.g., mTOR, MAPK)

The influence of this compound extends to metabolic and transcriptional pathways. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua Research, particularly in different breast cancer cell lines, has shown that this compound can affect pathways such as mTOR and MAPK signaling. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua These pathways are crucial regulators of processes like cell proliferation and survival. nih.govmonash.edu In certain cell contexts, this compound primarily affected metabolic and transcriptional regulatory pathways, including mTOR signaling and MAPK signaling, suggesting that its influence on cell viability in these cells might be related to metabolic and growth-related processes. mdpi.comnih.gov Studies comparing this compound and Tramadol have revealed that this compound may affect cells through mechanisms related to cellular metabolism, growth signaling, and transcriptional regulation. nih.govresearchgate.net

Interferon Response and Tumor Microenvironment Modulation

This compound's role in modulating the interferon response and the tumor microenvironment has also been highlighted through gene set enrichment analysis. mdpi.comnih.govresearchgate.netnih.govresearchgate.netdntb.gov.uadntb.gov.uaresearcher.life These analyses have indicated that this compound can significantly enrich pathways related to both interferon-alpha and interferon-gamma responses. mdpi.comnih.gov These findings suggest that this compound may have a notable impact on immune-related signaling. mdpi.comnih.gov The modulation of the tumor microenvironment is considered a critical factor in tumor initiation and progression, and this compound's influence on this aspect, potentially through affecting immune responses and other non-immune components, is an area of ongoing investigation. mdpi.comnih.govresearchgate.netresearchgate.netpatsnap.com

Pharmacokinetics of O Demethyltramadol

Formation and Metabolic Pathways

The biotransformation of tramadol (B15222) into O-Demethyltramadol and its subsequent metabolism is a multi-step process primarily occurring in the liver. researchgate.net This process involves both Phase I and Phase II metabolic reactions, mediated by a variety of enzymes.

Role of Cytochrome P450 2D6 (CYP2D6) in O-Demethylation

The formation of this compound from its parent compound, tramadol, is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme. nih.govdovepress.comresearchgate.net This O-demethylation is a critical activation step, as this compound exhibits a significantly higher affinity for the µ-opioid receptor compared to tramadol itself. wikipedia.orgnih.gov The activity of the CYP2D6 enzyme can vary considerably among individuals due to genetic polymorphisms. nih.govresearchgate.net

Table 1: Impact of CYP2D6 Phenotype on (+)-O-Demethyltramadol Plasma Concentrations
CYP2D6 PhenotypeMedian Area Under the Concentration-Time Curve (ng x h/ml) for (+)-O-Demethyltramadol
Poor Metabolizers (PMs)0
Heterozygous/Intermediate Metabolizers (HZ/IMs)38.6
Extensive Metabolizers (EMs)66.5
Ultrarapid Metabolizers (UMs)149.7

Other Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B6) in Further Metabolism

While CYP2D6 is the primary enzyme for the formation of this compound, other cytochrome P450 isoenzymes, such as CYP3A4 and CYP2B6, play a role in the further metabolism of both tramadol and its metabolites. dovepress.comresearchgate.net These enzymes are primarily responsible for the N-demethylation of tramadol to form N-desmethyltramadol (M2), an inactive metabolite. nih.govnih.gov

Glucuronidation and Phase II Metabolism (e.g., UGT1A8, UGT2B7)

Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation, to form water-soluble conjugates that can be readily excreted from the body. nih.govresearchgate.net This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The most active isoforms in the glucuronidation of this compound are UGT1A8 and UGT2B7. nih.govresearchgate.net

The glucuronidation of this compound exhibits stereoselectivity. UGTs 1A7, 1A8, 1A9, and 1A10 show a strict preference for the (1R,2R)-enantiomer of this compound. researchgate.netnih.gov UGT2B7, on the other hand, can glucuronidate both enantiomers but shows a slight preference for the (1S,2S)-enantiomer. researchgate.netnih.gov In human liver microsomes, the glucuronidation of the (1S,2S)-enantiomer is favored over the (1R,2R)-enantiomer. researchgate.netnih.gov

Table 2: Enzyme Kinetic Parameters for this compound Glucuronidation by UGT1A8 and UGT2B7
EnzymeEnantiomerApparent Km or S50 (mM)
UGT1A8(1R,2R)-O-desmethyltramadol1.2 ± 0.23
UGT2B7(1S,2S)-O-desmethyltramadol1.84 ± 1.2
(1R,2R)-O-desmethyltramadol4.6 ± 2.0

Formation of Secondary Active Metabolites (e.g., N,O-didesmethyltramadol (M5))

This compound can be further metabolized to a secondary active metabolite, N,O-didesmethyltramadol (M5). researchgate.net This conversion is mediated by CYP3A4 and CYP2B6 through N-demethylation of this compound. researchgate.net M5 can also be formed through the O-demethylation of N-desmethyltramadol (M2) by CYP2D6. While M5 is less potent than this compound, it is still more potent as a µ-opioid receptor agonist than the parent drug, tramadol. wikipedia.org

Enantioselective Pharmacokinetics

Tramadol is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (+)-tramadol and (-)-tramadol. Consequently, its primary active metabolite, this compound, also exists as (+)- and (-)-enantiomers. These enantiomers exhibit different pharmacokinetic and pharmacodynamic properties.

Stereoselective Metabolism and Elimination of (+)- and (−)-O-Demethyltramadol

The metabolism and elimination of this compound are stereoselective. nih.gov Studies have shown that the formation of this compound is stereoselective, with (-)-O-Demethyltramadol being preferentially formed. nih.gov In rat liver microsomes, the metabolic rate of (+)-trans-tramadol was found to be lower than that of (-)-trans-tramadol. nih.gov

Impact of Enantiomer Ratios on Pharmacological Effects

This compound (M1), the primary active metabolite of tramadol, is a chiral compound existing as two enantiomers: (+)-O-Demethyltramadol and (-)-O-Demethyltramadol. The pharmacokinetic and pharmacodynamic properties of the parent compound and its metabolite differ across these enantiomers dovepress.com. The biotransformation of tramadol to this compound is stereoselective, with studies indicating that (-)-trans-tramadol is preferentially metabolized oup.comresearchgate.net.

The analgesic effects of tramadol are largely attributed to the activity of (+)-O-Demethyltramadol. This enantiomer exhibits a significantly higher affinity for the µ-opioid receptor, with some reports suggesting its binding affinity is up to 300 times greater than that of the parent compound, tramadol dovepress.comnih.govnih.gov. In contrast, the parent enantiomers of tramadol contribute to analgesia through different mechanisms; (+)-tramadol inhibits serotonin (B10506) reuptake, while (-)-tramadol primarily inhibits norepinephrine (B1679862) reuptake dovepress.comamegroups.cn. The pharmacokinetics of this compound are also stereoselective, although the specifics can vary among individuals nih.gov.

Pharmacological Properties of this compound Enantiomers
EnantiomerPrimary Mechanism of ActionRelative Potency
(+)-O-DemethyltramadolAgonist at the µ-opioid receptor dovepress.comnih.govnih.govConsidered the most significant contributor to opioid-like analgesia dovepress.comnih.gov
(-)-O-DemethyltramadolContributes less to the direct µ-opioid receptor-mediated analgesia compared to the (+) enantiomerLower affinity for the µ-opioid receptor

Distribution and Excretion

Following its formation from tramadol in the liver, this compound is distributed systemically. Tramadol itself is rapidly distributed throughout the body, with a large apparent volume of distribution (Vd) wikipedia.orgresearchgate.net. The volume of distribution for this compound has been noted to be higher in elderly individuals and patients with renal insufficiency researchgate.net. In postoperative patients, systemic inflammation and resulting vascular hyperpermeability can lead to an increased volume of distribution for tramadol and its metabolites, which may consequently decrease their plasma concentrations nih.gov. A population pharmacokinetic study in older patients receiving extended-release tramadol identified an apparent volume of distribution for the central compartment (V1/F) of 0.373 L and for the peripheral compartment (V2/F) of 0.379 L for the parent drug nih.gov.

The primary route of elimination for tramadol and its metabolites, including this compound, is through the kidneys wikipedia.orgresearchgate.netresearchgate.net. Approximately 90% of a tramadol dose is excreted renally, with the remainder eliminated in the feces researchgate.net. A significant portion of the renally excreted compounds consists of metabolites. This compound undergoes Phase II metabolism, primarily glucuronidation, to form water-soluble conjugates that are readily excreted in the urine wikipedia.orgresearchgate.netnih.gov. The main enzymes responsible for this glucuronidation are UGT2B7 and UGT1A8 researchgate.netnih.gov.

The renal clearance of this compound is stereoselective. Research has demonstrated that the (+)-enantiomer is preferentially cleared into the urine oup.comnih.govamegroups.cn. In studies using isolated perfused rat kidneys, the concentration of (+)-trans-O-demethyltramadol was found to be lower in the perfusate but higher in the urine compared to the (-)-enantiomer, confirming its preferential renal clearance nih.govamegroups.cn.

Physiological Factors Influencing Pharmacokinetics

The formation of this compound from tramadol is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme nih.govnih.govnih.govwikipedia.org. The gene for this enzyme is highly polymorphic, leading to significant inter-individual variability in metabolic capacity. This variability gives rise to several distinct phenotypes that directly impact the plasma exposure to this compound nih.govnih.govtandfonline.comfrontiersin.org.

Ultra-rapid Metabolizers (UMs): These individuals possess multiple functional copies of the CYP2D6 gene, leading to substantially increased enzyme activity nih.govstjude.org. As a result, they convert tramadol to this compound more rapidly and completely, which can cause higher-than-expected plasma concentrations of the active metabolite nih.gov. The prevalence of UMs varies by ethnicity, estimated at 1-10% in Caucasians, 3-4% in African Americans, and 1-2% in East Asians nih.gov.

Extensive Metabolizers (EMs): This group has normal CYP2D6 function and represents the majority of the population. They exhibit the expected conversion rate of tramadol to this compound nih.govfrontiersin.orgekb.eg.

Intermediate Metabolizers (IMs): IMs have reduced CYP2D6 activity due to carrying one reduced-function and one non-functional allele, or two reduced-function alleles nih.gov. This leads to decreased formation of this compound, resulting in lower plasma concentrations of the active metabolite and potentially diminished analgesic effect nih.govnih.govfrontiersin.orgclinpgx.org.

Poor Metabolizers (PMs): PMs have little to no CYP2D6 function, typically due to inheriting two non-functional alleles nih.gov. Consequently, they metabolize tramadol to this compound very inefficiently. Studies show that PMs have approximately 40% lower concentrations of this compound and 20% higher concentrations of the parent drug, tramadol, compared to EMs nih.govdrugbank.com. This significant reduction in the formation of the active metabolite can lead to a lack of therapeutic effect nih.govclinpgx.org. The prevalence of the PM phenotype is around 7% in certain populations nih.gov.

The metabolic ratio of this compound to tramadol is a key indicator of CYP2D6 phenotype. Studies have shown this ratio to be significantly higher in EMs compared to IMs and PMs nih.govfrontiersin.org. One study found that the (+)-M1/(+)-tramadol ratio was approximately 14 times higher in EMs than in PMs researchgate.net.

Impact of CYP2D6 Phenotype on this compound (M1) Exposure
PhenotypeCYP2D6 ActivityImpact on Tramadol MetabolismResulting this compound (M1) ExposureMetabolic Ratio (ODT/Tramadol)
Ultra-rapid Metabolizer (UM)Increased nih.govstjude.orgRapid and more complete conversion to M1 nih.govHigher than expected plasma concentrations nih.govHigh
Extensive Metabolizer (EM)Normal nih.govNormal conversion to M1Normal/expected plasma concentrations nih.gov0.08–0.24 nih.govfrontiersin.org
Intermediate Metabolizer (IM)Decreased nih.govReduced conversion to M1 nih.govLower plasma concentrations nih.govnih.govfrontiersin.org0.05–0.1 nih.govfrontiersin.org
Poor Metabolizer (PM)Little to no activity nih.govSignificantly impaired conversion to M1 nih.govdrugbank.com~40% lower plasma concentrations compared to EMs nih.govdrugbank.com0.01–0.03 nih.govfrontiersin.org

Research into gender-related differences in the pharmacokinetics of this compound has yielded varied results, suggesting that sex can be a contributing factor, though its impact may be influenced by other variables like ethnicity and body weight.

Human studies have also explored these differences. A study in healthy male and female Chinese volunteers reported that the maximum plasma concentration (Cmax) for both enantiomers of this compound was higher in females than in males. Additionally, the elimination half-life (t1/2) of (-)-M1 was longer in female participants nih.gov. The authors suggested these differences could be related to lower body weights in women or potentially higher CYP2D6 activity nih.gov. However, another pharmacokinetic study found no statistically significant differences in the parameters of this compound between male and female subjects, indicating that gender-based effects may not be universally observed researchgate.net. The stereoselectivity in the pharmacokinetics of this compound was found to be different between male and female rats, but similar between men and women in a human study nih.govnih.gov.

Comparison of this compound (M1) Pharmacokinetic Parameters by Gender (Data from a study in Chinese volunteers nih.gov)
ParameterEnantiomerMaleFemale
Cmax (µg/L)(+)-M1LowerHigher
(-)-M1LowerHigher
AUC₀-∞ (µg·h/L)(+)-M1LowerHigher
(-)-M1LowerHigher
t½ (h)(+)-M1--
(-)-M1ShorterLonger

Influence of Systemic Inflammation

Systemic inflammation, a common condition in postoperative patients and those with critical illness, can significantly alter the pharmacokinetics of drugs, including the metabolism of tramadol to its active metabolite, this compound (ODT). nih.govnih.gov Tissue injury and surgical trauma trigger the release of pro-inflammatory cytokines such as IL-1, IL-6, and tumor necrosis factor-alpha (TNF-alpha), which can lead to a dysregulation of the immune system and the development of systemic inflammation. nih.gov This inflammatory state has been shown to impact the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. clinicaltrials.gov

The conversion of tramadol to ODT is primarily catalyzed by the CYP2D6 enzyme. clinicaltrials.govdovepress.com Studies suggest that systemic inflammation can reduce the activity of CYP2D6, potentially leading to decreased formation of ODT. clinicaltrials.govsrce.hr A prospective observational study in patients undergoing major abdominal surgery found that while CYP2D6 polymorphism remains a major factor in O-demethylation, systemic inflammation plays an important role in the N-demethylation pathway of tramadol. nih.govnih.govresearchgate.net

In this study, systemic inflammation was identified in 17 out of 47 patients based on clinical and laboratory measurements. nih.gov The researchers noted that concentrations of tramadol and its metabolites, including ODT, are lower in surgical patients compared to non-surgical patients. nih.govnih.gov While the study confirmed that ODT concentrations were significantly higher in extensive metabolizers (EM) compared to intermediate (IM) and poor metabolizers (PM) of CYP2D6, it also highlighted the complexity of tramadol metabolism in the context of inflammation. nih.govnih.govresearchgate.net For instance, preoperative cholinesterase (ChE) activity was identified as a predictor of systemic inflammation, and low ChE levels were associated with significantly higher concentrations of N-desmethyltramadol (NDT), another metabolite of tramadol. nih.govnih.govresearchgate.net Although a direct quantitative correlation between inflammatory markers and ODT levels was not the primary focus, the research underscores that the inflammatory response to surgery alters tramadol's metabolic pathways. nih.govsrce.hr

Another study involving 43 ICU patients after major abdominal surgery found that tramadol was an effective analgesic regardless of the presence of systemic inflammation. nih.gov However, it was observed that patients with higher preoperative C-reactive protein (CRP) and procalcitonin (PCT) values, both markers of inflammation, experienced a weaker analgesic effect at a specific measurement point. srce.hr This could potentially be explained by a decreased synthesis of the active M1 metabolite (ODT) due to the reduced activity of the CYP2D6 enzyme in inflammatory conditions. srce.hr

Study PopulationKey Inflammatory Markers InvestigatedPrimary Findings Related to this compound (ODT)
47 patients undergoing major abdominal surgery nih.govresearchgate.netClinical/laboratory indicators, Cholinesterase (ChE) nih.govODT concentrations are generally lower in surgical patients than in non-surgical patients. CYP2D6 status is the main determinant of ODT levels, but systemic inflammation (predicted by low ChE) significantly impacts the alternative N-demethylation pathway. nih.govnih.gov
43 ICU patients post-major abdominal surgery srce.hrnih.govC-reactive protein (CRP), Procalcitonin (PCT) srce.hrA weaker analgesic effect was noted in patients with high preoperative CRP and PCT, potentially due to decreased synthesis of the active ODT metabolite in inflammatory states. srce.hr

Postmortem Redistribution Dynamics

Postmortem redistribution (PMR) is a significant phenomenon in forensic toxicology where drug concentrations in blood and tissues can change after death. researchgate.netoup.com This process can complicate the interpretation of toxicological results and the determination of the cause of death. researchgate.netnih.gov this compound, as the primary active metabolite of tramadol, is also subject to these postmortem changes. researchgate.netnih.gov Tramadol itself is a basic, lipophilic drug with a moderate volume of distribution, making it moderately prone to PMR. researchgate.net

Studies investigating PMR often compare drug concentrations in central (cardiac or heart) blood with peripheral (femoral) blood, as femoral blood is considered less affected by redistribution from surrounding organs. researchgate.netnih.gov The ratio of central (cardiac) blood concentration to peripheral (femoral) blood concentration (C/P ratio) is used to assess the extent of redistribution. researchgate.net

Further research has examined the distribution of this compound in various tissues collected postmortem. An analysis of 11 aviation accident fatalities provided data on the distribution of tramadol and this compound in different specimens. dtic.milfaa.gov The study calculated the ratio of the drug concentration in a specific tissue to its concentration in blood. These ratios, however, showed very high coefficients of variation, suggesting that predicting blood concentrations from tissue samples is unreliable due to significant postmortem changes. dtic.milfaa.gov

Specimen/RatioMean Value for this compoundStudy Details
Cardiac/Femoral Blood Ratio1.28 researchgate.netnih.govscispace.comAnalysis of 15 fatal tramadol intoxication cases. researchgate.netnih.gov
Liver/Blood Ratio4.90 ± 3.32 (for Tramadol) *Analysis of 11 aviation accident fatalities. dtic.milfaa.gov
Lung/Blood Ratio3.43 ± 2.31 (for Tramadol) *Analysis of 11 aviation accident fatalities. dtic.milfaa.gov
Kidney/Blood Ratio3.05 ± 1.49 (for Tramadol) *Analysis of 11 aviation accident fatalities. dtic.milfaa.gov
Spleen/Blood Ratio5.15 ± 2.66 (for Tramadol) *Analysis of 11 aviation accident fatalities. dtic.milfaa.gov
Brain/Blood Ratio2.33 ± 1.21 (for Tramadol) *Analysis of 11 aviation accident fatalities. dtic.milfaa.gov

*Data for this compound tissue/blood ratios were not explicitly detailed in the provided search results, so data for the parent compound tramadol are included for context regarding general redistribution patterns in various tissues. dtic.milfaa.gov

Clinical and Translational Research of O Demethyltramadol

Pharmacogenetic Implications in Pain Management

The metabolism of tramadol (B15222) to O-demethyltramadol by CYP2D6 is subject to significant interindividual variability due to genetic polymorphisms in the CYP2D6 gene. frontiersin.org Over 100 allelic variants of CYP2D6 have been identified, leading to a range of metabolic phenotypes: ultra-rapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). frontiersin.org These variations in CYP2D6 activity directly impact the formation and plasma concentrations of this compound, consequently affecting the analgesic efficacy of tramadol. nih.gov

Genotype-Guided Tramadol Therapy and this compound Levels

CYP2D6 genotype has been shown to determine the concentrations of this compound enantiomers. nih.gov Studies have investigated the relationship between CYP2D6 genotype and plasma levels of this compound. For instance, a study involving patients receiving intravenous tramadol for postoperative analgesia found that concentrations of O-desmethyltramadol differed significantly among different CYP2D6 genotype groups (PMs, HZ/IMs, EMs, and UMs). nih.gov Median area under the concentration-time curves (AUC) for (+)-O-desmethyltramadol were notably lower in PMs compared to other metabolizer phenotypes. nih.gov

While some studies have explored the this compound/tramadol ratio as a potential indicator for CYP2D6 phenotyping, findings suggest that this ratio based on tramadol trough concentration may not provide a robust prediction of the CYP2D6 PM phenotype due to overlap in distributions between groups. researchgate.netmdpi.com However, results confirm the association between CYP2D6 genotype/phenotype and exposure to this compound, with PMs showing the lowest mean plasma concentrations of this compound and the lowest this compound/tramadol ratio compared to non-PM subjects. mdpi.com The mean value of the this compound/tramadol ratio was observed to increase with the number of active CYP2D6 alleles in PM, IM, and EM groups. mdpi.com

The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides recommendations on tramadol therapy based on CYP2D6 phenotype, suggesting that avoiding tramadol use in CYP2D6 PM subjects may be advisable due to the risk of reduced analgesia. nih.gov

Here is a representation of this compound AUC based on CYP2D6 phenotype from a study:

CYP2D6 PhenotypeMedian (+)-O-Desmethyltramadol AUC (ng*h/ml)
Poor Metabolizers (PMs)0 (0/11.4) nih.gov
Heterozygous/Intermediate Metabolizers (HZ/IMs)38.6 (15.9/75.3) nih.gov
Extensive Metabolizers (EMs)66.5 (17.1/118.4) nih.gov
Ultra-rapid Metabolizers (UMs)149.7 (35.4/235.4) nih.gov

(Note: Data presented as Median (1st quartile/3rd quartile). This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Clinical Outcomes in Different CYP2D6 Metabolizer Phenotypes

Variations in CYP2D6 metabolic phenotypes can lead to different clinical outcomes in patients treated with tramadol. Individuals with less active forms of CYP2D6, such as PMs, tend to have reduced analgesic effects from tramadol due to minimal production of this compound. wikipedia.orgnih.gov Studies have shown that CYP2D6 PMs may experience inadequate analgesic response and increased non-response rates to tramadol treatment compared to other genotypes. nih.govfrontiersin.org

Conversely, individuals who are CYP2D6 UMs convert tramadol to this compound more rapidly and completely, resulting in higher than expected serum levels of the active metabolite. nih.gov While UMs may experience greater analgesia, they may also be at a higher risk of opioid-related adverse effects due to excessive this compound accumulation. nih.govfrontiersin.org

Research suggests that over 30% of patients with a poor or ultra-rapid CYP2D6 phenotype may experience an adverse outcome after being prescribed opioids metabolized by this enzyme, including tramadol. dovepress.com

Drug-Drug Interactions Affecting this compound Formation and Activity

This compound formation is significantly influenced by drug-drug interactions, particularly those involving the CYP2D6 enzyme. nih.gov Concomitant administration of drugs that inhibit CYP2D6 can alter the metabolism of tramadol, affecting the levels of its active metabolite. nih.gov

Inhibition of CYP2D6 (e.g., Methadone, Paroxetine (B1678475), Apatinib)

Several medications are known to inhibit CYP2D6 activity, which can impact the O-demethylation of tramadol. Examples of such inhibitors include methadone, paroxetine, and apatinib (B926). nih.govpeerj.comnih.gov

Methadone, a competitive inhibitor of CYP2D6, can reduce the clearance of tramadol to O-desmethyltramadol. nih.gov Studies have demonstrated that methadone significantly inhibits the CYP2D6-mediated O-demethylation of other opioids like codeine, suggesting a similar potential for interaction with tramadol. nih.gov

Paroxetine, a potent CYP2D6 inhibitor, has been shown to diminish the stereoselective O-demethylation of tramadol. researchgate.net Clinically, paroxetine has been observed to reverse tramadol analgesia in some cases. nih.gov

Apatinib, an anticancer drug, has also been found to inhibit CYP2D6, among other CYP enzymes. peerj.com Studies in rats have shown that apatinib can increase the AUC and Cmax values of both tramadol and O-desmethyltramadol, while decreasing their clearance, suggesting an inhibitory effect on metabolism. peerj.com

Implications for Analgesic Efficacy and Toxicity

Conversely, drug interactions that lead to increased this compound levels, although less common through CYP2D6 inhibition alone, could potentially increase the risk of opioid-related toxicity. However, the primary concern with CYP2D6 inhibition is often reduced efficacy. The effects of concomitant use or discontinuation of CYP2D6 inhibitors on tramadol and this compound concentrations are complex and can influence the balance between efficacy and potential adverse effects. pdr.net

Investigational Therapeutic Applications Beyond Analgesia

While primarily known for its role as an active metabolite contributing to tramadol's analgesic effects, this compound is also being explored for potential therapeutic applications beyond pain management.

One area of investigation is its potential in cancer treatment. Research has explored the anti-cancer effects of O-desmethyltramadol, particularly in breast cancer cells. nih.gov Findings suggest that O-desmethyltramadol may exert potent anti-cancer effects through multiple non-opioid mechanisms, demonstrating greater potency than tramadol in reducing cell viability in breast cancer cell lines. nih.gov These effects appear to be mediated through mechanisms distinct from opioid receptors, such as the induction of ER stress proteins. nih.gov These findings highlight the potential of O-desmethyltramadol as a novel adjunct in breast cancer treatment and emphasize the need for further research into its clinical applicability in oncology. nih.gov

Desmetramadol, a formulation containing racemic O-desmethyltramadol, is also being developed as an investigational analgesic with the aim of providing the analgesic benefits of tramadol without the metabolic variability associated with CYP2D6 polymorphisms. syntrixbio.comresearchgate.net This suggests a potential therapeutic application of this compound itself as a distinct analgesic entity.

Preclinical Studies in Oncology (e.g., Breast Cancer Cells)

Studies have investigated the effects of this compound on the viability of human breast cancer cells, including the MDA-MB-231 and MCF-7 cell lines. Research indicates that this compound can significantly reduce the viability of these cells in a dose-dependent manner. mdpi.comresearchgate.netnih.govnih.gov Notably, this compound has demonstrated greater potency in reducing breast cancer cell viability compared to its parent compound, tramadol. mdpi.comresearchgate.netnih.govnih.gov For instance, studies have reported IC50 values for this compound in MDA-MB-231 cells at 64.2 μg/mL and in MCF-7 cells at 96.7 μg/mL, indicating a potency over ten-fold greater than that of tramadol in these cell lines. mdpi.comresearchgate.netnih.govnih.gov The cytotoxic effects of this compound on breast cancer cells appear to be independent of μ-opioid receptor activation, as the presence of a μ-opioid receptor antagonist did not alter these effects. mdpi.comresearchgate.netnih.govnih.govresearchgate.net

Cell Line This compound IC50 (μg/mL) Tramadol IC50 (μg/mL)
MDA-MB-231 64.2 ~1083 mdpi.comnih.gov
MCF-7 96.7 ~1184 mdpi.comnih.gov

Mechanisms of Anti-Cancer Effects (e.g., ER Stress, Signaling Pathways)

The anti-cancer effects of this compound are mediated through multiple non-opioid mechanisms. One key mechanism identified is the induction of endoplasmic reticulum (ER) stress. mdpi.comresearchgate.netnih.govnih.govresearchgate.netdntb.gov.ua Research has confirmed that this compound treatment leads to the induction of ER stress proteins, including the p-eIF2α/eIF2α ratio, ATF4, and CHOP. mdpi.comresearchgate.netnih.govnih.govresearchgate.net Specifically, in MDA-MB-231 cells, this compound treatment elevated the mRNA expression levels of ATF4, CHAC1, and DDIT3. mdpi.comresearchgate.netnih.govnih.govresearchgate.net In MCF-7 cells, the induction of these genes was even more pronounced. mdpi.comresearchgate.netnih.govnih.govresearchgate.net This induction of ER stress is considered to play a crucial role in modulating cancer cell death and survival. mdpi.comnih.gov

Beyond ER stress, RNA sequencing analysis has revealed that this compound influences various signaling pathways in breast cancer cells, with distinct effects depending on the subtype. mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net In MDA-MB-231 cells, this compound has been shown to influence immune and inflammatory pathways, such as TNF signaling, Th1 and Th2 differentiation, Th17 cell differentiation, Notch signaling pathway, IL-17 signaling pathway, and ECM-receptor interaction. mdpi.comresearchgate.netnih.govnih.gov In MCF-7 cells, this compound affects metabolic and transcriptional pathways, including mTOR and MAPK signaling. mdpi.comresearchgate.netnih.govnih.govresearchgate.net Gene Set Enrichment Analysis has further highlighted this compound's role in interferon response and tumor microenvironment modulation. mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearcher.life Differential gene expression analysis has identified both upregulated and downregulated genes modulated by this compound in both MDA-MB-231 and MCF-7 cells. mdpi.comresearchgate.netnih.govnih.govresearchgate.net

Potential as an Adjunct in Cancer Treatment

The potent in vitro anti-cancer effects observed in preclinical studies suggest the potential of this compound as a novel adjunct in breast cancer treatment. mdpi.comresearchgate.netnih.govnih.govresearchgate.netdntb.gov.ua The finding that this compound exerts anti-cancer effects through non-opioid mechanisms and modulates key signaling pathways and the tumor microenvironment provides a basis for further investigation into its therapeutic potential. mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearcher.lifedntb.gov.ua While preclinical results are promising, further in vivo studies are warranted to assess its therapeutic efficacy and safety profile within the complex tumor microenvironment. nih.govdntb.gov.ua These preclinical findings also raise considerations regarding the long-term use of tramadol in cancer patients, as sustained exposure to its active metabolite, this compound, could potentially influence tumor progression. nih.gov

Toxicology and Safety Profile of O Demethyltramadol

Contribution to Tramadol-Associated Adverse Effects

O-Desmethyltramadol is a key contributor to many of the opioid-related adverse effects observed with tramadol (B15222) use. Its high affinity for mu-opioid receptors is primarily responsible for the opioid component of tramadol's action, including effects like respiratory depression, sedation, and miosis sigmaaldrich.comscirp.orgpsychonautwiki.orgmissouripoisoncenter.orgdrugbank.com. The variability in tramadol's metabolism by CYP2D6 leads to differing concentrations of O-desmethyltramadol among individuals, which in turn affects both the analgesic efficacy and the risk of adverse events biomedpharmajournal.orgtaylorandfrancis.comnih.gov. Ultra-rapid metabolizers, who convert tramadol to O-desmethyltramadol more efficiently, may experience higher concentrations of the active metabolite, increasing their risk of severe adverse effects, including seizures and respiratory failure biomedpharmajournal.orgnih.gov. Conversely, poor metabolizers have reduced O-desmethyltramadol formation, potentially leading to insufficient pain control but a lower risk of opioid-related adverse effects biomedpharmajournal.org.

Interactive Table 1: Influence of CYP2D6 Metabolism on O-Desmethyltramadol Formation and Risk

CYP2D6 Metabolizer PhenotypeO-Desmethyltramadol FormationRisk of Opioid-Related Adverse Effects
Ultra-rapid MetabolizerIncreasedHigher (e.g., respiratory depression, seizures) biomedpharmajournal.orgnih.gov
Extensive (Normal) MetabolizerExpected (Normal)Typical risk associated with dose nih.gov
Intermediate MetabolizerReducedPotentially lower biomedpharmajournal.org
Poor MetabolizerSignificantly ReducedLower (but reduced analgesia) biomedpharmajournal.orgnih.gov

Concomitant use of CYP2D6 inhibitors can decrease O-desmethyltramadol levels, potentially leading to reduced efficacy or withdrawal symptoms in dependent individuals. Conversely, discontinuation of a CYP2D6 inhibitor can increase O-desmethyltramadol levels, raising the risk of opioid toxicity, including respiratory depression rxlist.comfda.govnih.gov.

Potential for Organ-Specific Toxicities

Research has explored the potential for O-desmethyltramadol to exert organ-specific toxicities, particularly in the liver and kidneys.

Hepatotoxicity (in vitro models)

Studies utilizing in vitro models, such as HepG2 cell lines, have investigated the cytotoxic effects of O-desmethyltramadol on liver cells. Research indicates that both tramadol and its M1 metabolite (O-desmethyltramadol) can induce cytotoxicity in a dose- and time-dependent manner in HepG2 cells nih.govscilit.comtandfonline.com. One study found that both compounds were equally cytotoxic nih.govscilit.com. While tramadol induced both apoptotic and autophagic cell death, the M1 metabolite primarily induced apoptosis nih.govscilit.com. Therapeutic concentrations of the M1 metabolite were shown to significantly increase the phosphorylation of the PI3K/AKT/mTOR pathway, which is implicated in apoptosis induction nih.govscilit.com.

Interactive Table 2: In Vitro Cytotoxicity of Tramadol and O-Desmethyltramadol in HepG2 Cells

CompoundCytotoxicity in HepG2 CellsMechanism of Cell Death ObservedPI3K/AKT/mTOR Pathway Phosphorylation (Therapeutic Conc.)
TramadolDose and time-dependent nih.govscilit.comtandfonline.comApoptosis and Autophagy nih.govscilit.comIncreased AKT phosphorylation nih.gov
O-Desmethyltramadol (M1)Dose and time-dependent nih.govscilit.comtandfonline.comApoptosis only nih.govscilit.comSignificantly increased phosphorylation of the whole pathway nih.gov

Note: Based on in vitro studies in HepG2 cells.

Nephrotoxicity (preclinical observations)

Preclinical observations, primarily in animal models, have suggested a potential for tramadol, and by extension its metabolites like O-desmethyltramadol, to contribute to nephrotoxicity. Some studies in experimental animals have demonstrated that tramadol can induce nephrotoxicity upon acute and chronic exposure, leading to kidney damage mdpi.com. While direct studies focusing solely on O-desmethyltramadol's nephrotoxicity are less prevalent in the provided search results, the kidneys are known to be involved in the elimination of tramadol metabolites nih.govfda.gov. The accumulation of metabolites, including M1, particularly in cases of impaired renal function, could potentially contribute to adverse effects fda.govmedsafe.govt.nz. One study in experimental rats suggested that chronic use of tramadol can lead to nephrotoxicity through biochemical and oxidative markers and pathological outcomes researchgate.net.

Role in Tramadol Overdose and Withdrawal Syndromes

O-Desmethyltramadol plays a critical role in the presentation and severity of tramadol overdose and withdrawal syndromes due to its potent opioid activity.

In cases of tramadol overdose, the accumulation of O-desmethyltramadol significantly contributes to the opioid toxidrome, characterized by central nervous system depression, including potentially fatal respiratory depression psychonautwiki.orgmissouripoisoncenter.orgfda.govmedsafe.govt.nzwikipedia.org. While tramadol overdose can also involve non-opioid effects like seizures and serotonin (B10506) syndrome, the life-threatening respiratory depression is primarily mediated by the agonism of mu-opioid receptors by O-desmethyltramadol missouripoisoncenter.orgmedsafe.govt.nzwikipedia.org. The risk of respiratory depression is particularly heightened in individuals with impaired renal function, where the elimination of the M1 metabolite may be reduced, leading to its retention fda.govmedsafe.govt.nz. Fatal intoxications involving O-desmethyltramadol, sometimes in combination with other substances like mitragynine, have been reported, highlighting its potential for lethality in overdose situations oup.comaafs.orgoup.com.

Regarding withdrawal syndrome, long-term use of tramadol can lead to physical dependence, and abrupt discontinuation can precipitate withdrawal symptoms psychonautwiki.orgwikipedia.orgresearchgate.netusdoj.gov. The withdrawal syndrome associated with tramadol can have both typical opioid withdrawal symptoms (such as restlessness, sweating, and gastrointestinal issues) and atypical symptoms, potentially related to tramadol's effects on serotonin and norepinephrine (B1679862) reuptake wikipedia.orgresearchgate.netusdoj.gov. As the primary opioid-acting metabolite, O-desmethyltramadol's absence upon discontinuation contributes to the opioid-like withdrawal symptoms researchgate.net. The severity and manifestation of withdrawal can be influenced by factors affecting O-desmethyltramadol levels, such as CYP2D6 metabolism and concomitant drug use rxlist.comfda.govnih.gov.

Interactive Table 3: Role of O-Desmethyltramadol in Tramadol Overdose and Withdrawal

SyndromeRole of O-DesmethyltramadolKey Manifestations Related to M1 Activity
OverdoseContributes significantly to opioid toxicity due to mu-opioid agonism psychonautwiki.orgmissouripoisoncenter.orgfda.govmedsafe.govt.nzwikipedia.orgRespiratory depression, CNS depression psychonautwiki.orgmissouripoisoncenter.orgfda.govmedsafe.govt.nzwikipedia.org
Withdrawal SyndromeAbsence contributes to opioid-like withdrawal symptoms researchgate.netRestlessness, sweating, gastrointestinal symptoms (typical opioid withdrawal) wikipedia.orgresearchgate.netusdoj.gov

Analytical Methodologies for O Demethyltramadol Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and quantification of O-Demethyltramadol from complex biological matrices, often coupled with highly sensitive detection methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the determination of this compound in various biological fluids, including plasma and urine. Methods have been developed utilizing different detection modes, such as ultraviolet (UV), fluorescence, and diode array detection (DAD).

One reported HPLC-UV method for quantifying tramadol (B15222) and O-desmethyltramadol in human plasma, even in the presence of potentially interfering drugs, involved a combination of liquid-liquid extraction and protein precipitation for sample preparation. Chromatographic separation was achieved using a BDS-Hypersil-C18 column with a double gradient method. This method demonstrated a limit of quantification (LOQ) of 6.7 ng/mL for both analytes and compliance with ICH guidelines for precision and accuracy. nih.gov Another HPLC method with fluorescence detection for tramadol and O-desmethyltramadol in plasma utilized a RP18 column with a C18 pre-column and a gradient elution over 26 minutes. nih.gov A sensitive and accurate HPLC-DAD method for the extraction and quantification of tramadol and O-desmethyltramadol in human plasma involved extraction with tert-butylmethyl ether in the presence of ammonium (B1175870) hydroxide, followed by back extraction with hydrochloric acid. Propranolol was used as an internal standard. This method showed linearity in the range of 250–2000 ng/mL with detection and quantification limits of 125 and 250 ng/mL, respectively. uni.lu

Method Matrix Detection Column Type Sample Preparation Linearity Range (ng/mL) LOQ (ng/mL)
HPLC-UV Plasma UV BDS-Hypersil-C18 LLE + Protein Precipitation Not specified 6.7
HPLC-FL Plasma Fluorescence RP18 with C18 pre-column Liquid-Liquid Extraction Not specified Not specified
HPLC-DAD Plasma DAD Not specified LLE (tert-butylmethyl ether) + Back Extraction 250–2000 250

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of this compound, particularly in matrices like urine, hair, blood, and vitreous humor. GC-MS methods typically require derivatization of this compound to enhance its volatility and improve chromatographic performance.

A sensitive and efficient GC-MS method for determining tramadol and O-desmethyltramadol in human urine involved liquid-liquid extraction with a mixture of ethyl acetate (B1210297) and diethyl ether at basic pH. uni.lu The calibration curves were linear over concentrations ranging from 10 to 200 ng/mL for tramadol and 7.5 to 300 ng/mL for O-desmethyltramadol. uni.lu A GC-MS method for the simultaneous quantification of tramadol and O-desmethyltramadol in human hair samples utilized solid-phase extraction (SPE) followed by derivatization with BSTFA + 1% TMCS. wikipedia.org This method was linear in the range of 0.1–20 ng/mg, with a LOQ of 0.0006 ng/mg for O-desmethyltramadol. wikipedia.org Another GC-MS method for tramadol and O-desmethyltramadol in vitreous humor and blood samples, relevant for forensic cases, also included SPE and derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylsilyl (B98337) chloride. nih.govnih.gov The optimized GC conditions involved a temperature gradient, and detection was performed in selective ion monitoring (SIM) mode. nih.gov

Method Matrix Detection Sample Preparation Derivatization Reagent Linearity Range (ng/mL or ng/mg) LOQ (ng/mL or ng/mg)
GC-MS Urine MS Liquid-Liquid Extraction Not specified 7.5–300 (for ODT) 7.5
GC-MS Hair MS SPE BSTFA + 1% TMCS 0.1–20 (for ODT) 0.0006
GC-MS Vitreous Humor, Blood MS SPE BSTFA + 1% TMCS Not specified Not specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to handle complex matrices with minimal sample preparation. Various LC-MS and LC-MS/MS methods have been reported for the determination of this compound in biological fluids such as plasma, blood, and urine.

A simple, sensitive, and selective LC/MS method for quantifying tramadol and O-desmethyltramadol in human plasma employed protein precipitation for sample preparation and separation on a reversed-phase C18 column under isocratic conditions. wikipedia.org Detection was performed in SIM mode using an ion trap mass spectrometer with electrospray positive ionization, monitoring the ion at m/z 250 for O-desmethyltramadol. wikipedia.org The method was linear over the range of 2-300 ng/ml. wikipedia.org A validated LC-MS/MS procedure was used for the enantiomeric determination of tramadol and O-desmethyltramadol in blood plasma, utilizing a chiral column for separation. mims.comnih.gov This method was applied to authentic plasma samples to determine mean therapeutic plasma concentrations of the enantiomers. nih.gov Automated LC-MS/MS-based methods have also been developed for the analysis of tramadol and O-desmethyltramadol in dried blood spots (DBS), providing a fast and accurate solution for high-throughput analysis. nih.gov These automated systems often integrate sample preparation online. nih.gov

Method Matrix Detection Column Type Sample Preparation Linearity Range (ng/mL or ng/g) LOQ (ng/mL or ng/g)
LC/MS Plasma MS (SIM) Reversed-phase C18 Protein Precipitation 2–300 2
LC-MS/MS Plasma MS/MS Chiral Liquid-Liquid Extraction Not specified Not specified
LC-MS/MS DBS MS/MS Not specified Automated Online Extraction 5–400 cenmed.comnih.gov Not specified

Advanced Sample Preparation and Detection

Effective sample preparation is critical for removing matrix interferences and concentrating analytes, thereby enhancing the sensitivity and reliability of chromatographic methods for this compound quantification.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and enrichment of this compound from various biological matrices before chromatographic analysis. SPE offers advantages such as improved selectivity, reduced matrix effects, and the ability to handle larger sample volumes.

SPE has been employed in GC-MS methods for the determination of tramadol and O-desmethyltramadol in hair samples, utilizing mixed-mode MCX cartridges for cleanup. wikipedia.org In the analysis of tramadol and its metabolite in vitreous humor and blood samples by GC-MS, Bond Elut LRC C18 SPE cartridges were used for sample preparation. nih.gov The procedure involved conditioning the cartridges, loading the sample, washing to remove interferences, and eluting the analytes. nih.gov SPE is also mentioned as a common sample preparation method for tramadol and its metabolites from different matrices. wikipedia.org Micro-elution SPE has been explored to speed up the extraction process and increase sample throughput for the analysis of multiple opioids, including O-desmethyltramadol, from human urine. wikipedia.org

Dried Spot Analysis (Blood, Serum, Urine, Saliva)

Dried spot analysis, such as dried blood spots (DBS), has gained popularity as a minimally invasive sample collection technique. Coupled with sensitive analytical methods like LC-MS/MS, it allows for the quantification of this compound in small sample volumes of blood, serum, urine, and saliva.

Fully automated workflows for dried spot analysis of tramadol and its metabolites, including O-desmethyltramadol, in various matrices (blood, serum, urine, and saliva) have been developed. cenmed.comnih.govuni.lu These automated systems integrate sample preparation into the online analysis using dried spot autosamplers capable of flow-through desorption, followed by UHPLC-MS/MS analysis. cenmed.comnih.gov This approach eliminates the need for manual disc-punching and extraction, reducing human error and increasing throughput. cenmed.com Rapid quantitation of tramadol and metabolites in dried urine, blood, serum, and saliva samples has been achieved with linearity from 5 to 400 ng/mL using such automated systems. cenmed.comnih.gov Automated analysis of tramadol and O-desmethyltramadol in DBS provides a fast and accurate solution for applications like anti-doping screening, with a reported run time of about 4 minutes per sample. nih.gov

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), offer a less costly and less technically demanding alternative to chromatographic methods for detecting substances in biological samples. google.com These methods utilize specific antibody-antigen interactions to detect the presence and/or amount of this compound. google.comgoogle.com

While immunoassays can be used for qualitative and quantitative determination, some commercially available test kits for tramadol and its metabolites have shown limitations in sensitivity compared to alternative analytical methods. google.com Some kits that detect this compound along with tramadol may be significantly less sensitive. google.com However, specific immunoassay methods have been developed with antibodies designed to detect this compound with high sensitivity and specificity, exhibiting low cross-reactivity to tramadol and N-desmethyltramadol. google.com These specific immunoassays can detect this compound at levels allowing for analysis in various biological samples. google.comgoogle.com

Enantiomeric Separation and Quantification Methods

Tramadol and this compound exist as a mixture of enantiomers. wikidoc.orgguidetopharmacology.org The different enantiomers can exhibit distinct pharmacological profiles, making enantioselective determination important for understanding their activity and pharmacokinetics. wikidoc.org

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely used for the enantiomeric separation and quantification of this compound. researchgate.netnih.govoup.comnih.govcapes.gov.brnih.govresearchgate.net Chiral stationary phases are fundamental for achieving this separation. researchgate.net

Several studies have described enantioselective LC-MS/MS methods for determining tramadol and this compound enantiomers in human plasma. researchgate.netoup.comcapes.gov.brnih.gov These methods often involve sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) before chromatographic analysis. researchgate.netoup.comcapes.gov.brnih.govnyc.gov Chiral columns such as Chiralpak AD, containing amylose (B160209) tris-(3,5-dimethylphenylcarbamate), are commonly employed for the enantiomeric separation of tramadol and this compound. researchgate.netoup.comcapes.gov.brnih.gov Mobile phases typically consist of mixtures of organic solvents and buffers. researchgate.netnih.govoup.com Detection is often performed using tandem mass spectrometry in selected reaction monitoring (SRM) mode. researchgate.netoup.com

Enantioselective HPLC methods with fluorescence detection have also been developed and validated for the quantification of tramadol and this compound enantiomers in matrices like human plasma and urine. nih.govnih.gov These methods have demonstrated good sensitivity, linearity, and precision. nih.gov

Application in Biological Matrices (Plasma, Urine, Vitreous Humor, Brain Tissue, Saliva)

This compound is analyzed in various biological matrices to assess exposure, monitor compliance, and investigate forensic cases.

Plasma: LC-MS/MS is a common technique for quantifying this compound in plasma, allowing for the determination of therapeutic and potentially toxic concentrations. researchgate.netoup.comcapes.gov.brnih.gov Studies have reported mean therapeutic plasma concentrations for both (+)- and (-)-O-demethyltramadol enantiomers in postoperative patients. oup.comnih.gov

Urine: Urine is a frequently analyzed matrix for this compound, as a significant portion of tramadol is excreted as metabolites, including O-desmethyltramadol. mdpi.commayocliniclabs.com GC-MS and HPLC methods are used for its determination in urine, often involving extraction procedures. nyc.govmayocliniclabs.comoup.com The presence of this compound in urine at certain concentrations is indicative of tramadol use. mayocliniclabs.com

Vitreous Humor: Vitreous humor is considered a useful alternative matrix in forensic toxicology due to its relative stability and low contamination. uoa.grresearchgate.netresearchgate.net GC-MS methods involving solid-phase extraction and derivatization have been developed and validated for the determination of this compound in vitreous humor. uoa.grresearchgate.netnih.gov Studies have shown that this compound is distributed into vitreous humor, and its detection in this matrix can be valuable in investigating tramadol-related cases. uoa.grresearchgate.netresearchgate.net The vitreous humor to blood concentration ratio for O-desmethyltramadol has been calculated in forensic cases. uoa.grresearchgate.net

Brain Tissue: Analysis of this compound in brain tissue is relevant for understanding its distribution and potential central effects. GC-MS methods have been developed for the determination of this compound in brain tissue, often requiring homogenization and extraction steps. nyc.govoup.comnih.gov Studies in animal models have detected this compound in brain tissue following tramadol administration. spandidos-publications.comoup.comnih.gov

Saliva: Saliva is another alternative biological matrix that can be used for the analysis of this compound. capes.gov.brsid.irnih.govscispace.comthermofisher.com HPLC methods have been developed for the simultaneous determination of this compound in plasma, saliva, and urine. capes.gov.brnih.govscispace.com Studies have shown correlations between plasma and saliva concentrations of this compound, suggesting saliva as a potential alternative for monitoring. scispace.com this compound has been found in significant amounts in saliva with varying saliva/plasma ratios. scispace.com

Here is an interactive table summarizing some of the analytical methods and matrices:

Analytical MethodMatrixSample PreparationSeparation ColumnDetection MethodKey Findings/Application
LC-MS/MSHuman PlasmaSPE or LLEChiralpak AD (amylose tris-(3,5-dimethylphenylcarbamate))SRM (MS/MS)Enantiomeric quantification, pharmacokinetic studies, monitoring in postoperative patients. researchgate.netoup.comcapes.gov.brnih.gov
GC-MSUrineExtraction (e.g., ethyl acetate/diethyl ether)Not specified in snippetsSIM (EI-MS)Determination in human urine, forensic analysis. nyc.govoup.com
GC-MSVitreous HumorSPE, DerivatizationNot specified in snippetsSIM (EI-MS)Forensic analysis, distribution in postmortem samples. uoa.grresearchgate.netnih.gov
GC-MSBrain TissueHomogenization, Extraction, DerivatizationNot specified in snippetsNot specifiedDetection and quantification in animal brain tissue. spandidos-publications.comnyc.govoup.comnih.gov
HPLC (Fluorescence Detection)Human Plasma, UrineExtractionChiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate))FluorescenceEnantioselective quantification, pharmacokinetic studies. nih.govnih.gov
HPLCPlasma, Saliva, UrineOne-step extraction (ethyl acetate)Chromolith Performance RP-18eFluorescenceSimultaneous determination in multiple matrices, pharmacokinetic studies. capes.gov.brnih.govscispace.com
Immunoassay (ELISA)Biological SamplesMinimal/NoneNot applicableSpectrophotometryQualitative and quantitative screening, potential for high sensitivity with specific antibodies. google.comgoogle.com

Research Models and Methodologies in O Demethyltramadol Studies

In Vitro Studies

In vitro studies provide controlled environments to examine specific aspects of O-Demethyltramadol's interactions at the cellular and enzymatic levels. These methods are crucial for understanding its metabolism, receptor binding characteristics, and effects on cellular processes.

Cell Culture Models

Cell culture models are employed to investigate the effects of this compound on various cell types. For instance, studies have explored its potential effects on cancer cell lines, including HepG2 (human liver cancer cells) and breast cancer cell lines like MDA-MB-231 and MCF-7. While the provided search results mention the use of HepG2, MDA-MB-231, and MCF-7 cells in the context of other compounds or general cell viability studies researchgate.netnih.govresearchgate.net, their specific application directly in this compound studies for purposes other than metabolism is not explicitly detailed in the provided snippets. However, cell culture models are broadly used to assess cytotoxicity, cellular pathways, and other biological responses to compounds.

Human Liver Microsomes (HLMs)

Human Liver Microsomes (HLMs) are a widely used in vitro system to study the metabolism of drugs and other compounds. HLMs contain a variety of metabolic enzymes, including cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), which are involved in the biotransformation of tramadol (B15222) to this compound and its further metabolism. Studies using HLMs have shown that this compound undergoes further metabolism, with intrinsic clearance determined in these systems. For example, an intrinsic clearance by HLMs (CLint,mic) for this compound (M1) was calculated as 52.92 μL/min/mg protein in one study mdpi.com. Apatinib (B926) has been shown to inhibit the metabolism of tramadol in HLMs with an IC50 of 2.039 µM peerj.comresearchgate.netnih.gov.

Here is a table summarizing intrinsic clearance data from HLM studies:

CompoundIntrinsic Clearance (μL/min/mg protein)SystemCitation
This compound52.92Human Liver Microsomes mdpi.com

Recombinant Human CYP Enzymes

Recombinant human CYP enzymes are used to identify the specific enzymes responsible for the metabolism of compounds. Tramadol is primarily metabolized to this compound by CYP2D6 mdpi.comjscimedcentral.comtaylorandfrancis.comnih.govnih.govresearchgate.netresearchgate.netmedchemexpress.com. Studies using recombinant human CYP2D6 have confirmed its role in the O-demethylation of tramadol peerj.comresearchgate.netnih.govresearcher.lifefrontiersin.orgnih.gov. Recombinant enzymes allow for the investigation of individual enzyme contributions to metabolic pathways and the assessment of enzyme inhibition or induction by other substances. For instance, apatinib inhibited tramadol metabolism in recombinant human CYP2D6.1 with an IC50 of 15.32 µM peerj.comresearchgate.netnih.gov. Studies have also evaluated the stereoselective demethylation of tramadol by recombinant human CYP2D6, indicating that the O-demethylation of tramadol and NDT by CYP2D6 is (-)-form-selective nih.gov.

Receptor Binding and Synaptosomal Uptake Experiments

Receptor binding and synaptosomal uptake experiments are in vitro techniques used to assess the affinity of a compound for specific receptors and transporters. This compound shows a pronounced selectivity and higher affinity for the μ-opioid receptor compared to tramadol taylorandfrancis.comnih.govnih.govmdpi.comresearchgate.netcaldic.com. The affinity of (+)-O-Demethyltramadol to the μ-opioid receptor subtype is significantly higher than that of (+)-tramadol nih.govresearchgate.net. This compound has also been shown to inhibit the noradrenaline transporter (NET) nih.gov.

Here is a table comparing the affinity of this compound and tramadol for the μ-opioid receptor:

CompoundAffinity for μ-opioid receptor (compared to Tramadol)Citation
This compoundApproximately 700 times higher peerj.com
This compoundApproximately 300 times higher taylorandfrancis.commdpi.com
(+)-O-DemethyltramadolMore than two orders of magnitude higher than (+)-tramadol nih.govresearchgate.net

In Vivo Studies

Animal Models (e.g., Rats)

Rats are commonly used animal models in this compound research to study its pharmacokinetics and pharmacodynamics nih.govjscimedcentral.comnih.govnih.govresearchgate.netnih.govnih.govmdpi.com. These studies often involve administering this compound or tramadol to rats and measuring the concentrations of the compounds and their metabolites in biological fluids like plasma over time to determine pharmacokinetic parameters. Pharmacodynamic effects, such as antinociception, are also evaluated.

Studies in rats have investigated the pharmacokinetics of this compound, including how it is affected by other substances. For example, apatinib increased the AUC (area under the curve) and Cmax (maximum concentration) values of this compound in Sprague-Dawley (SD) rats, while decreasing Vz/F (apparent volume of distribution) and CLz/F (apparent clearance) values peerj.comresearchgate.netnih.govnih.gov. The MRT (mean residence time) values of this compound were also increased by apatinib peerj.comresearchgate.netnih.govnih.gov.

Pharmacokinetic-pharmacodynamic modeling in rats has been used to characterize the antinociceptive effects of this compound enantiomers. Studies have shown that (+)-O-Demethyltramadol elicits antinociception in rats, which is mediated by μ-opioid receptor activation nih.govresearchgate.net. (-)-O-Demethyltramadol, while having different pharmacodynamic properties, can potentiate the antinociceptive effect of (+)-O-Demethyltramadol in rats nih.gov. Gender-related differences in the pharmacokinetics of this compound enantiomers have also been observed in rats, with females showing higher plasma concentrations of (+)-O-Demethyltramadol than males nih.gov.

Here is a table summarizing the effect of apatinib on this compound pharmacokinetics in SD rats:

Pharmacokinetic ParameterEffect of Apatinib (compared to control)Citation
AUC(0–t)Increased peerj.comresearchgate.netnih.govnih.gov
AUC(0–∞)Increased peerj.comresearchgate.netnih.govnih.gov
CmaxIncreased peerj.comresearchgate.netnih.govnih.gov
Vz/FDecreased peerj.comresearchgate.netnih.govnih.gov
CLz/FDecreased peerj.comresearchgate.netnih.govnih.gov
MRT(0–t)Increased peerj.comresearchgate.netnih.govnih.gov
MRT(0–∞)Increased peerj.comresearchgate.netnih.govnih.gov

Clinical Studies in Human Populations

Clinical studies in human populations have been instrumental in characterizing the pharmacokinetic profile of this compound and understanding the impact of genetic factors, particularly the highly polymorphic CYP2D6 enzyme, on its formation and exposure. frontiersin.orgdovepress.commdpi.com These studies often involve administering tramadol to healthy volunteers or surgical patients and measuring plasma concentrations of both tramadol and this compound over time. frontiersin.orgdovepress.comnih.govresearchgate.net

Research has demonstrated that the metabolic ratio of this compound to tramadol is significantly influenced by CYP2D6 phenotype. Individuals classified as extensive metabolizers (EMs) typically exhibit higher concentrations of this compound compared to intermediate metabolizers (IMs) and poor metabolizers (PMs). frontiersin.orgmdpi.com For instance, one study in postoperative surgical patients reported higher concentrations of this compound in EMs compared with PM and IM groups at various measurement points. frontiersin.org Calculated this compound AUC₁₋₂₄ values after a 400 mg dose of tramadol were 435.2 μg × h × L⁻¹ in PMs, 784.9 μg × h × L⁻¹ (ranging from 469.1–1,558.1) in IMs, and 1,697.2 μg × h × L⁻¹ (ranging from 930.6–2,688.7) in EMs. frontiersin.org The metabolic ratio (this compound/tramadol) was also significantly higher in EMs compared to IMs and PMs. frontiersin.org

Another clinical investigation explored the effect of co-administering magnesium ions with tramadol in healthy Caucasian subjects. nih.gov This study, involving both single and multiple oral doses of tramadol, measured plasma concentrations of tramadol and this compound. nih.gov The results indicated that the presence of magnesium ions did not significantly alter the pharmacokinetic parameters of either tramadol or this compound, suggesting no substantial pharmacokinetic interaction between magnesium and tramadol metabolism to this compound. nih.gov

Population pharmacokinetic analyses have also been conducted to model the concentration-time profiles of tramadol and this compound in healthy subjects, incorporating the influence of CYP2D6 genetic polymorphism. dovepress.com These models have successfully described the pharmacokinetics of this compound as an extension of the parent drug model and have shown that CYP2D6 genetic polymorphisms correlate with the clearance of tramadol and the formation clearance to the metabolite compartment. dovepress.com

Here is a summary of pharmacokinetic findings related to this compound from selected clinical studies in human populations:

Study Population (CYP2D6 Phenotype)Tramadol DoseThis compound AUC (μg × h × L⁻¹)This compound/Tramadol Metabolic RatioReference
Postoperative Surgical Patients (PM)400 mg (cumulative)435.20.01–0.03 frontiersin.org
Postoperative Surgical Patients (IM)400 mg (cumulative)784.9 (469.1–1,558.1)0.05–0.1 frontiersin.org
Postoperative Surgical Patients (EM)400 mg (cumulative)1,697.2 (930.6–2,688.7)0.08–0.24 frontiersin.org

Note: AUC values are approximate based on the provided ranges and context in the source. The metabolic ratio ranges are also based on the source.

Computational and Modeling Approaches

Computational and modeling approaches, such as Physiologically-Based Pharmacokinetic (PBPK) modeling and RNA-Seq analysis coupled with pathway enrichment, provide valuable insights into the behavior and effects of this compound.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling has emerged as a powerful tool to simulate and predict the pharmacokinetic profiles of drugs and their metabolites, including this compound, within the human body. researchgate.netnih.govresearchgate.netmdpi.comnih.gov These models integrate physiological parameters (e.g., organ volumes, blood flows) with drug-specific properties (e.g., permeability, metabolism) to simulate absorption, distribution, metabolism, and excretion. researchgate.net

PBPK models for tramadol and this compound have been developed to investigate the impact of CYP2D6 genetic polymorphisms on their pharmacokinetics. nih.govmdpi.com These models can accurately describe the exposure to both compounds in populations with different CYP2D6 phenotypes, including extensive, intermediate, poor, and ultra-rapid metabolizers. nih.govmdpi.com For example, PBPK models have predicted that the area under the concentration-time curve (AUC) of this compound is significantly lower in PMs (approximately 70% lower) and IMs (approximately 27% lower) compared to EMs, while UMs may have approximately 15% higher AUCs. nih.gov

Furthermore, PBPK modeling has been utilized to predict the extent of drug-drug interactions (DDIs) involving tramadol and this compound, particularly those mediated by CYP2D6 inhibition. researchgate.netnih.govnih.gov By incorporating the effects of inhibitors like quinidine (B1679956) or metoprolol (B1676517) into the models, researchers can assess their impact on the exposure of tramadol and its active metabolite. researchgate.netnih.gov These models can inform potential dose adjustments for tramadol based on a patient's CYP2D6 phenotype and concomitant medications to achieve equivalent this compound exposure. nih.gov

RNA-Seq Analysis and Pathway Enrichment

RNA sequencing (RNA-Seq) analysis, often combined with pathway enrichment techniques, is a high-throughput method used to study gene expression profiles and identify biological pathways that are significantly affected by a compound. In the context of this compound, this approach has been applied to investigate its cellular effects, particularly in human cancer cell lines. mdpi.comresearchgate.netnih.govdntb.gov.ua

Future Research Directions and Unexplored Avenues

Long-Term Safety Profile in Cancer Patients

Research into the long-term safety profile of O-Demethyltramadol in cancer patients is an important area for future investigation. While tramadol (B15222) is used for moderate cancer-related pain, the long-term effects of sustained exposure to its active metabolite, O-DSMT, on tumor progression require further study. mdpi.com This is particularly relevant given that O-DSMT has shown potent in vitro anti-cancer effects in breast cancer cells through non-opioid receptor-mediated mechanisms, raising questions about its inadvertent influence on tumor development during long-term use for pain management. mdpi.com Further investigation into its safety and clinical applicability in oncology is emphasized. mdpi.comresearchgate.netnih.gov

Comprehensive In Vivo Therapeutic Potential and Safety in Oncology

The in vitro anti-cancer effects of this compound have been observed, demonstrating superior efficacy over tramadol in reducing the viability of breast cancer cells through distinct, non-opioid receptor-mediated mechanisms. mdpi.comresearchgate.netnih.govresearchgate.net These findings highlight the therapeutic potential of O-DSMT as a novel adjunct in cancer treatment. mdpi.comresearchgate.netnih.gov Consequently, comprehensive in vivo studies are warranted to assess its therapeutic potential and safety profile within the tumor microenvironment. mdpi.com Further research is needed to fully understand its clinical applicability in oncology. mdpi.comresearchgate.netnih.gov

Elucidating Undiscovered Non-Opioid Receptor Mechanisms

While this compound is primarily known for its activity at the μ-opioid receptor, research indicates it also exerts effects through non-opioid mechanisms. Studies have shown that its anti-cancer effects in breast cancer cells are mediated independently of opioid receptor activation. mdpi.comresearchgate.netnih.govresearchgate.net Pathway enrichment analyses have revealed that O-DSMT influences immune and inflammatory pathways, such as TNF and IL-6/JAK/STAT3 signaling, as well as metabolic and transcriptional pathways like mTOR and MAPK signaling, depending on the cancer cell subtype. mdpi.comresearchgate.netnih.govresearchgate.net Gene Set Enrichment Analysis has also highlighted its role in interferon response and tumor microenvironment modulation. mdpi.comresearchgate.netnih.govresearchgate.net Further research is needed to fully elucidate these undiscovered non-opioid receptor mechanisms and their implications for O-DSMT's pharmacological profile and potential therapeutic applications beyond analgesia.

Further Exploration of Enantiomer-Specific Pharmacological and Toxicological Effects

Tramadol is a racemic mixture, and its metabolite O-DSMT also exists as a mixture of enantiomers. google.com Studies have shown that both tramadol enantiomers and O-DSMT enantiomers are involved in the analgesic effect. google.com The negative enantiomer of O-DSMT, (-)-O-desmethyltramadol, is reported to exert analgesic action through norepinephrine (B1679862) uptake inhibition. researchgate.net While the opioid receptor-mediated analgesia is primarily attributed to the active metabolite, O-DSMT, the parent drug is responsible for inhibiting the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine. mdpi.com Further exploration of the specific pharmacological contributions and potential toxicological differences between the (+)- and (-)-enantiomers of O-DSMT is crucial for a complete understanding of its effects and for the potential development of enantiomer-specific therapeutics. researchgate.netsmolecule.com

Refinement of Pharmacogenetic Testing and Genotype-Guided Therapy Implementation

CYP2D6 polymorphism significantly influences the metabolism of tramadol to O-DSMT, impacting O-DSMT concentrations and consequently the analgesic efficacy of tramadol. researchgate.netfrontiersin.orgnih.govnih.govdickyricky.com Poor metabolizers (PMs) may exhibit a reduced response to tramadol due to lower O-DSMT exposure. nih.govdickyricky.com While studies have investigated the value of the plasma O-DSMT/tramadol ratio for CYP2D6 phenotyping, some have found limitations in its ability to identify CYP2D6 phenotypes with acceptable sensitivity and specificity due to overlapping distributions. nih.govresearchgate.net Current guidelines suggest avoiding tramadol in CYP2D6 PMs and ultra-rapid metabolizers (UMs) and monitoring intermediate metabolizers (IMs). nih.govresearchgate.net Further research is needed to refine pharmacogenetic testing strategies related to O-DSMT formation and to effectively implement genotype-guided therapy to optimize pain management and minimize adverse effects based on individual metabolic profiles. researchgate.netnih.govdickyricky.comresearchgate.netresearchgate.net

Impact of Inflammation and Other Pathophysiological States on Metabolism

Systemic inflammation has been shown to influence tramadol metabolism, including the formation of O-DSMT. researchgate.netfrontiersin.orgnih.gov Studies in postoperative patients have indicated that systemic inflammation, potentially mediated by elevated IL-6, can inhibit CYP2D6 activity, leading to lower O-DSMT concentrations compared to medical patients. researchgate.netfrontiersin.orgnih.gov Preoperative cholinesterase activity has also been identified as a predictor of systemic inflammation impacting tramadol metabolism. researchgate.netfrontiersin.orgnih.gov Further research is necessary to comprehensively understand the impact of inflammation and other pathophysiological states on the complex metabolic pathways of tramadol and O-DSMT, which could inform dosage adjustments and therapeutic strategies in patients with co-occurring conditions. researchgate.net Including inflammatory biomarkers in pharmacokinetic models and using population pharmacokinetics to adjust for covariates like inflammation status are suggested research directions.

Establishment of Therapeutic and Toxic Limits in Alternative Biological Matrices for Forensic Casework

There is increasing interest in using alternative biological matrices, such as vitreous humor, in forensic toxicology, particularly when conventional samples like blood and urine are unavailable or compromised. researchgate.netoup.comresearchgate.netnih.govuoa.grnih.govnih.gov this compound has been detected in vitreous humor in forensic cases, and studies have investigated its distribution in this matrix. researchgate.netoup.comresearchgate.netnih.govuoa.grnih.gov While the analysis of O-DSMT in vitreous humor can be useful in tramadol-related forensic investigations, the need for further study to establish therapeutic and toxic limits in this and other alternative matrices is apparent. researchgate.netoup.comresearchgate.netnih.govuoa.grnih.gov Establishing reliable concentration ranges in alternative biological samples is crucial for accurate interpretation of forensic toxicology results. researchgate.netoup.comresearchgate.netnih.govuoa.grnih.govnih.gov

Q & A

Q. What analytical methods are recommended for quantifying O-Demethyltramadol (ODT) and tramadol in biological matrices, and how should validation parameters be optimized?

Answer:

  • Methodology : High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. For enantiomeric separation, chiral columns (e.g., Chiracel OD-R) with fluorescence detection are essential to distinguish (+)- and (−)-ODT enantiomers, which differ in opioid receptor affinity .
  • Sample Preparation : Use liquid-liquid extraction (e.g., tert-butyl methyl ether) or solid-phase extraction to minimize matrix interference. Plasma protein binding (~20%) requires ultrafiltration for unbound fraction analysis .
  • Validation : Ensure linearity (0.5–750 ng/mL for tramadol, 0.5–500 ng/mL for ODT), precision (CV <10%), and recovery rates >95% . Cross-validate with CYP2D6 genotyping to account for metabolic variability .

Q. How does CYP2D6 polymorphism influence ODT pharmacokinetics, and what experimental designs address inter-individual variability?

Answer:

  • CYP2D6 Impact : Ultra-rapid metabolizers (UM) exhibit 2–4× higher ODT plasma concentrations than poor metabolizers (PM), directly affecting analgesic efficacy . For example, PMs show ODT AUC1-6 values of 49.1–204.3 μg·h·L<sup>−1</sup> vs. 229.6–326.2 μg·h·L<sup>−1</sup> in extensive metabolizers (EM) .
  • Study Design : Stratify cohorts by CYP2D6 phenotypes (e.g., CYP2D610/*10 for reduced activity) and use sparse sampling to track ODT/tramadol ratios. Incorporate genotyping via PCR or sequencing to correlate metabolic rates with ODT exposure .

Advanced Research Questions

Q. How do contradictions in ODT pharmacokinetic data arise between surgical and non-surgical populations, and how can they be resolved?

Answer:

  • Key Findings : Postoperative patients show 30–50% lower ODT concentrations than medical patients due to systemic inflammation (e.g., elevated IL-6) inhibiting CYP2D6 . For example, N-demethyltramadol (NDT) AUC1-6 increases by 40% in patients with preoperative cholinesterase ≤4244 U·L<sup>−1</sup>, indicating inflammation-driven CYP3A4 upregulation .
  • Resolution : Include inflammatory biomarkers (e.g., CRP, IL-6) in pharmacokinetic models. Use population pharmacokinetics (PopPK) to adjust for covariates like surgery type and inflammation status .

Q. What experimental approaches reconcile discrepancies in ODT’s pharmacodynamic efficacy across species (e.g., dogs vs. humans)?

Answer:

  • Species-Specific Metabolism : Dogs exhibit negligible ODT formation due to low CYP2D6 activity, rendering tramadol ineffective in canine tail-flick models despite clinical analgesia . In contrast, humans rely on ODT for μ-opioid receptor activation (200× higher affinity than tramadol) .
  • Methodology : Use microdialysis to measure brain ODT levels in preclinical models, as plasma concentrations may not reflect CNS exposure. Pair in vitro CYP2D6 activity assays with in vivo metabolite profiling .

Q. How does enantiomer-specific transport affect ODT’s CNS penetration, and what assays quantify this phenomenon?

Answer:

  • Enantiomer Dynamics : (+)-ODT crosses the blood-brain barrier (BBB) 2× faster than (−)-ODT in rats due to stereoselective transport .
  • Assays : Use chiral LC-MS/MS with BBB permeability models (e.g., MDCK-MDR1 cells) or in vivo microdialysis to measure unbound enantiomer ratios in cerebrospinal fluid .

Methodological Recommendations

  • For Drug-Drug Interaction Studies : Co-administer CYP2D6 inhibitors (e.g., paroxetine) to mimic PM conditions and assess ODT exposure shifts .
  • In Pain Models : Measure both tramadol and ODT in plasma and CNS compartments to avoid underestimating active metabolite contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.